molecular formula C11 H14 N2 O B234025 6-Ethylandrost-4-ene-3,17-dione CAS No. 156264-67-4

6-Ethylandrost-4-ene-3,17-dione

Cat. No. B234025
CAS RN: 156264-67-4
M. Wt: 314.5 g/mol
InChI Key: FCLHZVTXXAVKHH-QAXSQSOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethylandrost-4-ene-3,17-dione, also known as ATD, is a synthetic steroid and aromatase inhibitor. It is commonly used in scientific research to investigate the effects of aromatase inhibition on various physiological and biochemical processes.

Mechanism of Action

6-Ethylandrost-4-ene-3,17-dione acts as an aromatase inhibitor by binding to the active site of the enzyme and preventing the conversion of androgens to estrogens. This leads to decreased estrogen levels, which can have a range of effects on the body. 6-Ethylandrost-4-ene-3,17-dione has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic effects in certain conditions.
Biochemical and Physiological Effects:
6-Ethylandrost-4-ene-3,17-dione has been shown to have a range of biochemical and physiological effects. In studies on breast cancer cells, 6-Ethylandrost-4-ene-3,17-dione has been shown to inhibit the growth of estrogen-dependent tumors. In studies on bone density, 6-Ethylandrost-4-ene-3,17-dione has been shown to increase bone mineral density in postmenopausal women. In studies on cardiovascular health, 6-Ethylandrost-4-ene-3,17-dione has been shown to improve lipid profiles and decrease markers of inflammation. In studies on cognitive function, 6-Ethylandrost-4-ene-3,17-dione has been shown to improve memory and attention in older adults.

Advantages and Limitations for Lab Experiments

6-Ethylandrost-4-ene-3,17-dione is a useful tool for investigating the role of estrogen in various physiological and biochemical processes. Its ability to inhibit aromatase allows researchers to manipulate estrogen levels in a controlled manner. However, 6-Ethylandrost-4-ene-3,17-dione also has limitations. Its effects on estrogen levels may not be specific to aromatase inhibition, as it has been shown to have other effects on the body as well. Additionally, the optimal dose and duration of 6-Ethylandrost-4-ene-3,17-dione treatment may vary depending on the specific research question being investigated.

Future Directions

There are many future directions for research on 6-Ethylandrost-4-ene-3,17-dione. One area of interest is its potential as a treatment for breast cancer. 6-Ethylandrost-4-ene-3,17-dione has been shown to inhibit the growth of estrogen-dependent tumors, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its effects on cognitive function. 6-Ethylandrost-4-ene-3,17-dione has been shown to improve memory and attention in older adults, and further research is needed to determine its potential as a treatment for cognitive decline. Additionally, further research is needed to determine the optimal dose and duration of 6-Ethylandrost-4-ene-3,17-dione treatment for various conditions.

Synthesis Methods

6-Ethylandrost-4-ene-3,17-dione can be synthesized through a multi-step process starting from androstenedione. The first step involves the reaction of androstenedione with ethylmagnesium bromide to form 6-ethyl-androstenedione. This is followed by oxidation with chromic acid to form 6-ethyl-androstenedione-3,17-dione. Finally, reduction with sodium borohydride yields 6-ethylandrost-4-ene-3,17-dione.

Scientific Research Applications

6-Ethylandrost-4-ene-3,17-dione is commonly used in scientific research to investigate the effects of aromatase inhibition on various physiological and biochemical processes. Aromatase is an enzyme that converts androgens to estrogens. Inhibition of aromatase can lead to decreased estrogen levels, which can have a range of effects on the body. 6-Ethylandrost-4-ene-3,17-dione is often used in studies investigating the role of estrogen in the development of breast cancer, as well as in studies investigating the effects of estrogen on bone density, cardiovascular health, and cognitive function.

properties

CAS RN

156264-67-4

Product Name

6-Ethylandrost-4-ene-3,17-dione

Molecular Formula

C11 H14 N2 O

Molecular Weight

314.5 g/mol

IUPAC Name

(6S,8R,9S,10R,13S,14S)-6-ethyl-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C21H30O2/c1-4-13-11-15-16-5-6-19(23)21(16,3)10-8-17(15)20(2)9-7-14(22)12-18(13)20/h12-13,15-17H,4-11H2,1-3H3/t13-,15-,16-,17-,20+,21-/m0/s1

InChI Key

FCLHZVTXXAVKHH-QAXSQSOOSA-N

Isomeric SMILES

CC[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)CC4)C)C

SMILES

CCC1CC2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C

Canonical SMILES

CCC1CC2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C

synonyms

6-EDNPED
6-ethylandrost-4-ene-3,17-dione
6-ethylandrost-4-ene-3,17-dione, 6beta isome

Origin of Product

United States

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